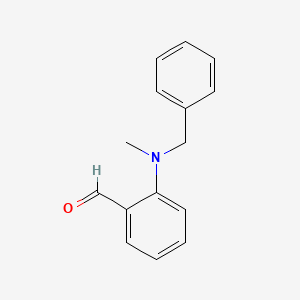

2-(Benzyl(methyl)amino)benzaldehyde

説明

2-(Benzyl(methyl)amino)benzaldehyde (2-BMAB) is an organic compound with the molecular formula C10H11NO. It is a colorless solid that is soluble in water and ethanol. 2-BMAB has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is commonly used as a reagent in the synthesis of pharmaceuticals, including drugs for the treatment of cancer and infectious diseases. 2-BMAB has also been used as a fluorescent dye in biological assays and imaging techniques.

科学的研究の応用

Bioproduction of Benzaldehyde

Benzaldehyde, known for its apricot and almond-like aroma, is extensively used in the flavor industry. It is typically produced via chemical routes, such as the oxidation of toluene. However, biologically produced benzaldehyde, either through plant material extraction or microbial biotransformation, has a significant price advantage and greater consumer acceptance. Methylotrophic yeast like Pichia pastoris, which contains the enzyme alcohol oxidase (AOX), can yield aldehydes like benzaldehyde from benzyl alcohol. This process has been optimized in a two-phase partitioning bioreactor, significantly increasing the production of benzaldehyde (Craig & Daugulis, 2013).

Renewable Production of Benzyl Alcohol

Escherichia coli has been engineered to produce benzyl alcohol from renewable glucose using a non-natural pathway. Benzaldehyde, a key intermediate in this process, is produced from endogenous phenylpyruvate through several heterologous steps. This process demonstrates the potential for renewable, biological production of important aromatic compounds (Pugh et al., 2015).

Enantioselective Ethylation of Aryl Aldehydes

Optically active aminonaphthol, obtained by condensing benzaldehyde with other compounds, has been found effective in catalyzing the enantioselective ethylation of aryl aldehydes. This process results in the production of secondary alcohols with high enantioselectivities, demonstrating its potential in asymmetric synthesis (Liu et al., 2001).

Synthesis of N-Benzyl Derivatives

Benzaldehyde reacts with 1-amino group of 1,2-propanediamine to form Schiff bases, facilitating the synthesis of mono- and dibenzyl derivatives of 1,2-propanediamine. This difference in reactivity provides a pathway for synthesizing various isomeric benzyl derivatives (Kurganov et al., 1980).

Catalyst Development for Oxidation Processes

Sulfated Ti-SBA-15 catalysts have been developed for the oxidation of benzyl alcohol to benzaldehyde. This research indicates an enhanced oxidative property, demonstrating its application in industries like cosmetics, perfumery, and pharmaceuticals (Sharma et al., 2012).

作用機序

Target of Action

The primary target of 2-(Benzyl(methyl)amino)benzaldehyde is the benzylic position of the compound . The benzylic position is the carbon atom next to the aromatic ring, which is activated towards free radical attack . This activation is due to the adjacent aromatic ring, which provides resonance stabilization .

Mode of Action

The compound interacts with its targets through a series of reactions. One such reaction is the formation of oximes and hydrazones . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Another reaction involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound affects several biochemical pathways. One such pathway involves the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This oxidation is usually effected by hot acidic permanganate solutions .

Result of Action

The result of the compound’s action is the formation of new compounds through a series of reactions. For instance, the formation of oximes and hydrazones results in the dehydration of the adduct . Similarly, the free radical bromination, nucleophilic substitution, and oxidation reactions lead to the formation of succinimide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, such as NBS, can initiate certain reactions . Additionally, the pH of the environment can impact the compound’s reactivity, as certain reactions are acid-catalyzed .

特性

IUPAC Name |

2-[benzyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNKCGZXXLERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

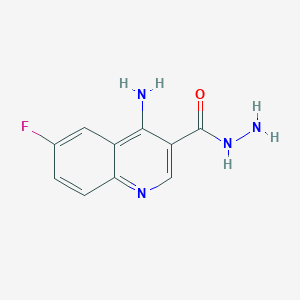

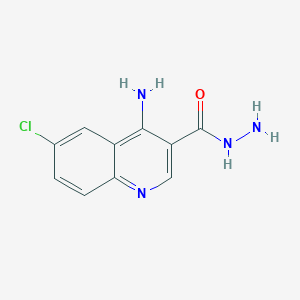

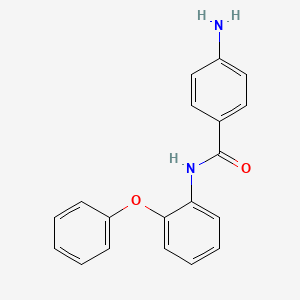

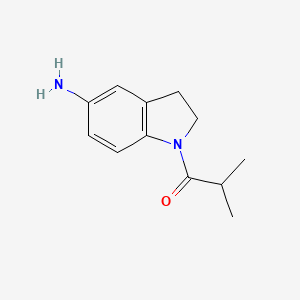

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)

![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)